{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol
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Overview
Description
{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Methanol Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Some derivatives may exhibit biological activity, making them candidates for drug development and biochemical research.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its structural features.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the pyrazole ring may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-bromophenyl)methyl]-1H-pyrazole
- **4-bromo-1-methyl-1H-pyrazole
- **1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of both a bromophenyl group and a methanol group on the pyrazole ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7,15H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIBRLGJCCMNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-28-4 |
Source
|
Record name | {1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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